molecular formula C8H16ClN B13561834 4-Chloro-1-(propan-2-yl)piperidine

4-Chloro-1-(propan-2-yl)piperidine

Cat. No.: B13561834
M. Wt: 161.67 g/mol
InChI Key: PAACGLGXFICDPG-UHFFFAOYSA-N
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Description

4-Chloro-1-(propan-2-yl)piperidine is a chemical compound with the molecular formula C8H16ClN It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(propan-2-yl)piperidine typically involves the chlorination of 1-(propan-2-yl)piperidine. One common method is the reaction of 1-(propan-2-yl)piperidine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(propan-2-yl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 1-(propan-2-yl)piperidine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate (NaSR) for thiol substitution. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted piperidine derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of 1-(propan-2-yl)piperidine.

Scientific Research Applications

4-Chloro-1-(propan-2-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(propan-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yl)piperidine: Lacks the chlorine atom, making it less reactive in substitution reactions.

    4-Chloro-1-methylpiperidine: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    4-Chloropiperidine: Lacks the isopropyl group, making it less bulky and potentially altering its biological activity.

Uniqueness

4-Chloro-1-(propan-2-yl)piperidine is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct reactivity and steric properties

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

4-chloro-1-propan-2-ylpiperidine

InChI

InChI=1S/C8H16ClN/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6H2,1-2H3

InChI Key

PAACGLGXFICDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)Cl

Origin of Product

United States

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